2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide
Description
2-Chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide is a chloro-substituted propanamide derivative characterized by:
- Core structure: A propanamide backbone with a chlorine atom at the C2 position.
- Substituents: An N-methyl group. A cyclopropylcarbamoyl methyl group (-CH₂C(O)NH-cyclopropyl) attached to the nitrogen atom.
Properties
IUPAC Name |
2-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-6(10)9(14)12(2)5-8(13)11-7-3-4-7/h6-7H,3-5H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITIUWKEBLPIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(=O)NC1CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including a chloro group and a cyclopropyl moiety, suggest a range of biological activities, particularly in pharmacology. This article reviews its biological activity based on diverse sources, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₄ClN₂O
- Molecular Weight : 174.66 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
- Receptor Modulation : The compound's structure allows it to interact with various receptors, which could modulate signaling pathways related to inflammation and cancer.
- Cytotoxicity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting potential anticancer properties.
Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells; IC50 values range from 7 to 20 µM against various cell lines. | |
| Anti-inflammatory | May inhibit pro-inflammatory cytokines; specific mechanisms are under investigation. | |
| Enzyme Interaction | Modulates activity of enzymes involved in metabolic pathways; potential applications in drug development. |
Case Studies
-
Anticancer Activity
- A study evaluated the effects of this compound on several cancer cell lines, including breast and lung cancer. Results indicated significant cytotoxicity with IC50 values demonstrating its potential as an anticancer agent.
- The mechanism involves the bioreduction of the nitro group leading to reactive intermediates that interact with cellular components, enhancing cytotoxic effects.
-
Anti-inflammatory Effects
- Research has shown that this compound may reduce the production of pro-inflammatory cytokines in vitro. Further studies are needed to elucidate the specific pathways affected by this compound.
Research Findings
Recent findings highlight the compound's potential as a therapeutic agent:
- In vitro Studies : Demonstrated significant inhibition of cell proliferation in various cancer types.
- Mechanistic Insights : Ongoing research aims to clarify the precise molecular targets and pathways influenced by this compound.
Comparison with Similar Compounds
Structural Analogues of 2-Chloro-N-alkyl-N-methylpropanamides
The following table summarizes key structural analogues, highlighting substituent variations and their implications:
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -Cl, -F) improve metabolic stability and receptor binding . Hydrophilic groups (e.g., -OCH₃, -OH) enhance solubility but may reduce membrane permeability .
The cyclopropylcarbamoyl group in the target compound may mitigate toxicity by resisting oxidative metabolism .
Physicochemical Properties
A comparison of logP (lipophilicity) and solubility predictions:
Preparation Methods
General Synthesis Principles
Organic synthesis often involves multiple steps, including the formation of amide bonds, substitution reactions, and the use of protecting groups. For compounds like 2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide , synthesis might involve:
- Amide Formation : This typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride.
- Substitution Reactions : Chlorine substitution might be achieved through nucleophilic substitution reactions.
- Protecting Groups : These are often used to protect sensitive functional groups during synthesis.
Solvents and Reaction Conditions
Common solvents used in organic synthesis include dioxane , chloroform , methylene chloride , 1,2-dichloroethane , tetrahydrofuran (THF) , pyridine , acetonitrile , N,N-dimethylformamide (DMF) , and N,N-dimethylacetamide . Reaction temperatures can vary widely but are often conducted at ambient temperature or under heating.
Data Tables
Given the lack of specific data on This compound , we can provide a general outline of conditions that might be applicable:
| Reaction Step | Solvent | Temperature | Reaction Time |
|---|---|---|---|
| Amide Formation | DMF or THF | Room Temperature to 80°C | 2-24 hours |
| Substitution | DCM or Acetonitrile | 0°C to Room Temperature | 1-6 hours |
| Coupling Reaction | Pyridine or Acetonitrile | Room Temperature to 100°C | 2-24 hours |
Q & A
Q. What are the optimized synthetic routes for 2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or multicomponent reactions. Key factors include:
- Catalyst selection : Use of coupling agents (e.g., carbodiimides) to activate the cyclopropane carboxamide intermediate .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity of chloroacetamide derivatives .
- Temperature control : Reactions at 60–80°C improve yields while minimizing decomposition .
| Route | Starting Materials | Yield | Conditions | Reference |
|---|---|---|---|---|
| 1 | 2-Chloropropanoyl chloride, cyclopropylamine derivative | 75% | DMF, 70°C, 12h | |
| 2 | Multicomponent reaction (e.g., acetone, benzylamine) | 71% | EtOAc/cyclohexane, RT |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR spectroscopy : and NMR confirm regiochemistry (e.g., methyl group splitting patterns at δ 1.42 ppm for gem-dimethyl groups) .
- X-ray crystallography : SHELX programs (SHELXL/SHELXS) resolve crystal packing and hydrogen-bonding networks, critical for confirming the cyclopropane-carbamoyl geometry .
- Mass spectrometry : HR-ESI-MS validates molecular weight (e.g., [M+H] at m/z 260.1757) .
Q. What analytical methods ensure purity assessment?
Methodological Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) for baseline separation of impurities .
- Melting point analysis : Sharp melting ranges (e.g., 114–115°C) indicate high crystallinity .
- TLC monitoring : Silica gel plates (R 0.15–0.31 in EtOAc/cyclohexane) track reaction progress .
Advanced Research Questions
Q. How can reaction mechanisms for cyclopropane ring formation be investigated?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare isotopic labeling in cyclopropane intermediates to identify rate-determining steps .
- DFT calculations : Gaussian or ORCA software models transition states (e.g., ring-closing via carbene insertion) .
- In situ IR spectroscopy : Monitor carbonyl stretching frequencies (1663–1669 cm) to detect intermediate acyl nitrenes .
Q. How do structural modifications impact bioactivity in medicinal chemistry?
Methodological Answer:
- SAR studies : Replace the cyclopropane group with bicyclic amines to assess receptor binding affinity (e.g., kinase inhibition assays) .
- LogP optimization : Introduce polar substituents (e.g., -OH or -CN) to improve solubility while maintaining logP <4 .
- Protease resistance : Methylation of the amide nitrogen reduces metabolic degradation in hepatic microsome assays .
Q. How should contradictory data in synthetic yields be resolved?
Methodological Answer:
- Batch reproducibility : Analyze trace metal contaminants (e.g., Fe) via ICP-MS, which may deactivate catalysts .
- Moisture sensitivity : Karl Fischer titration ensures anhydrous conditions (<50 ppm HO) for chloroacetamide reactions .
- Scale-up effects : Turbulent flow in continuous reactors improves mixing efficiency vs. batch systems for higher yields .
Q. What computational strategies predict degradation pathways?
Methodological Answer:
- QM/MM simulations : Identify hydrolysis-prone sites (e.g., chloroacetamide bond cleavage at pH >7) .
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) and analyze photoproducts via LC-MS/MS .
- Arrhenius modeling : Accelerated stability testing (40°C/75% RH) extrapolates shelf-life using Eyring equations .
Q. How can enantiomeric purity be achieved and validated?
Methodological Answer:
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol eluents for enantiomer separation .
- Circular dichroism (CD) : Compare experimental CD spectra to DFT-simulated curves for absolute configuration assignment .
- Asymmetric catalysis : Employ chiral phosphine ligands (e.g., BINAP) in Pd-mediated coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
